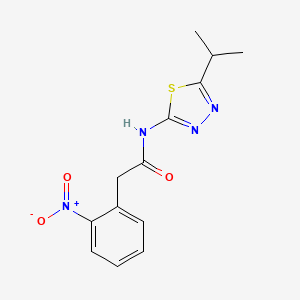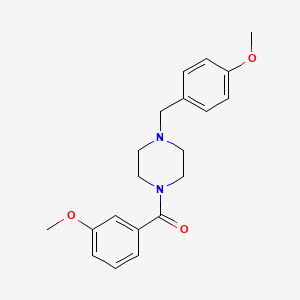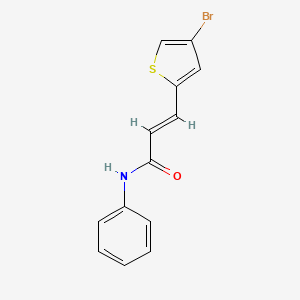
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione, also known as curcumin, is a natural polyphenolic compound found in the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, scientific research has revealed a range of potential benefits of curcumin in various fields, including medicine, agriculture, and food science.
Mécanisme D'action
The mechanism of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer development. Curcumin can also bind to and inhibit enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
Curcumin has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It can also improve brain function, reduce the risk of heart disease, and improve insulin sensitivity in diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages as a research tool, including its low toxicity, availability, and affordability. However, its low bioavailability and poor solubility in water can limit its effectiveness in some experiments. Additionally, 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione can interact with other compounds and enzymes, which can complicate its effects in some studies.
Orientations Futures
There are several potential future directions for research on 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione. These include investigating its potential as a therapeutic agent in various diseases, developing new methods for improving its bioavailability, and exploring its potential as a natural food preservative and additive. Additionally, research on the mechanisms of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione and its interactions with other compounds can provide new insights into its potential therapeutic properties.
In conclusion, 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione is a natural compound with a range of potential therapeutic properties. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising research tool for investigating various diseases. However, its limitations in terms of bioavailability and solubility must be taken into account when designing experiments. Further research is needed to fully understand the mechanisms of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione and its potential applications in various fields.
Méthodes De Synthèse
Curcumin can be synthesized through various methods, including extraction from turmeric root, chemical synthesis, and microbial fermentation. The most common method is extraction from turmeric root, which involves boiling and drying the root before extracting the 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione using solvents such as ethanol or acetone.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Research has shown that 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-11-5-3-4-6-13(11)16(19)10-17(20)14-9-12(21-2)7-8-15(14)18/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTSKMHKLINOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)propane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)

![N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5764476.png)
![N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)